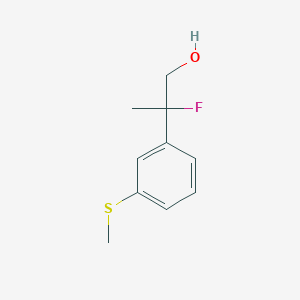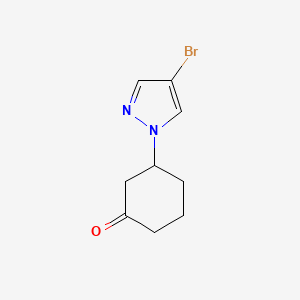
3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-one is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom attached to the pyrazole ring, which can significantly influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one typically involves the reaction of 4-bromo-1H-pyrazole with cyclohexanone under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the cyclohexanone moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and aryl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes
Wirkmechanismus
The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as liver alcohol dehydrogenase. The bromine atom in the pyrazole ring plays a crucial role in its binding affinity and inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar structural features but without the cyclohexanone moiety.
3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde: Another derivative with a benzaldehyde group instead of cyclohexanone.
Uniqueness
3-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-one is unique due to the presence of both the bromine-substituted pyrazole ring and the cyclohexanone moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H11BrN2O |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
3-(4-bromopyrazol-1-yl)cyclohexan-1-one |
InChI |
InChI=1S/C9H11BrN2O/c10-7-5-11-12(6-7)8-2-1-3-9(13)4-8/h5-6,8H,1-4H2 |
InChI-Schlüssel |
BNGUMNRITRZOLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(=O)C1)N2C=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium](/img/structure/B13115130.png)
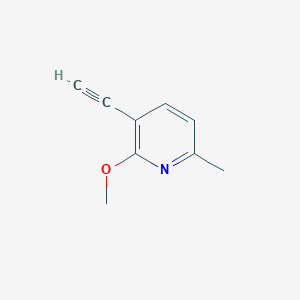
![5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide](/img/structure/B13115142.png)
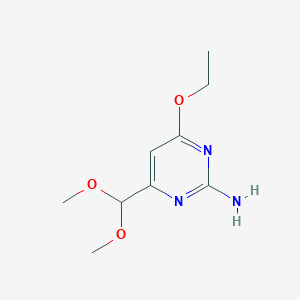
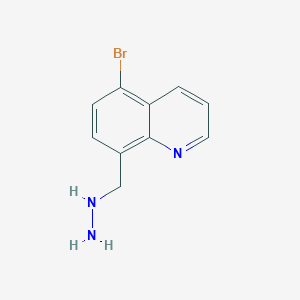
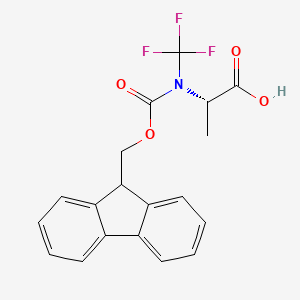
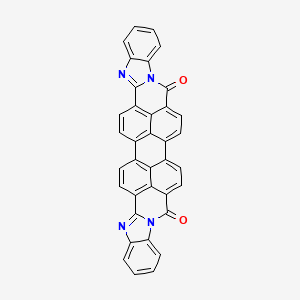
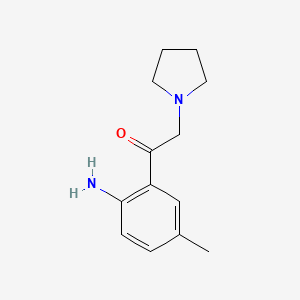

![6-Phenethylamino-[1,3,5]triazine-2,4-diol](/img/structure/B13115197.png)
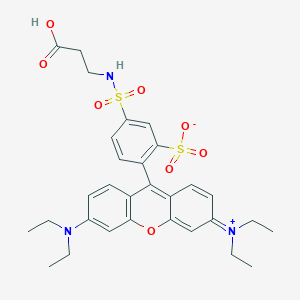
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13115222.png)
